((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine
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Overview
Description
Scientific Research Applications
Herbicidal Potential and Spectral Characteristics
Research on similar compounds, specifically chlorohydroxybenzenesulfonyl derivatives, shows interest in their potential as herbicides. For instance, dichlorophenols converted into various substituted benzenesulfonyl chlorides have shown promise in this area. Their infrared (IR) and nuclear magnetic resonance (NMR) spectral characteristics have also been explored, providing valuable information for further applications (Cremlyn & Cronje, 1979).
Application in Asymmetric Hydrophosphination
A study on a novel amine ligand, synthesized from a derivative of (2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine, explores its use in asymmetric hydrophosphination reactions. This process involves the formation of diastereomeric complexes, which have been successfully separated and used in asymmetric hydrophosphination, highlighting its utility in stereoselective synthesis (Yap et al., 2014).
Antiviral Activity
Compounds related to (2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine have been synthesized and tested for antiviral activity. These include derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, showing potential anti-tobacco mosaic virus activity (Chen et al., 2010).
Chemiluminescence Applications
Sulfonyl-substituted bicyclic dioxetanes, derived from compounds similar to (2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine, have been synthesized and studied for their base-induced chemiluminescence. These studies are crucial for developing new luminescent materials and understanding the photophysical properties of such compounds (Watanabe et al., 2010).
Fluorescent Molecular Probes
The synthesis and application of fluorescent solvatochromic dyes, which incorporate structures similar to (2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine, have been researched. These compounds demonstrate strong solvent-dependent fluorescence, making them suitable for use as sensitive molecular probes in various biological studies (Diwu et al., 1997).
Detection of Metallic Ions
A study on fluorescent assays using dansyl chloride, a compound related to (2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine, explores its potential in detecting metallic ions. This research is significant for developing sensitive and selective sensors for environmental monitoring and biological applications (Qureshi et al., 2019).
Mechanism of Action
The mechanism of action for ((2,5-Dichlorophenyl)sulfonyl)(2,2-dimethoxyethyl)amine is not specified in the search results. Given its use in scientific research, it’s likely that the compound’s mechanism of action varies depending on the specific application.
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-N-(2,2-dimethoxyethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO4S/c1-16-10(17-2)6-13-18(14,15)9-5-7(11)3-4-8(9)12/h3-5,10,13H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMGNOAYOGNEKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.